molecular formula C12H12FN5O3 B2897200 ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate CAS No. 921102-62-7

ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2897200
CAS No.: 921102-62-7
M. Wt: 293.258
InChI Key: LQRIDOAQFVYPDF-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl 2-amino-2-oxoacetate, which is an amino acid ester. It has a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 3-fluorophenyl group, which is a phenyl ring (a cyclic group of 6 carbon atoms) with a fluorine atom attached to the third carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring and the 3-fluorophenyl group. The tetrazole ring is a planar, aromatic ring, which contributes to the stability of the molecule. The fluorine atom on the phenyl ring is highly electronegative, which could influence the chemical behavior of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the ester group could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis and Structural Analysis : A study demonstrated the one-pot synthesis of ethyl 2-oxoacetate derivatives, focusing on their spectral analyses, crystal structures, and DFT studies. The compounds exhibited monoclinic crystal packing and were characterized by FT-IR, NMR spectroscopy, and single crystal X-ray diffraction analyses, highlighting their structural stability and reactivity (Ahmed et al., 2016).

  • Characterization of BOC-Protected Derivatives : Another research aimed at synthesizing thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, employing ethyl (S)-2-amino-2-phenylacetate in the synthesis process. The compounds were subjected to NMR and IR spectroscopy, indicating their potential for use in photoelectronic devices (Shafi et al., 2021).

Biological Evaluation and Potential Applications

  • Biological Evaluation and Molecular Docking : A novel derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and screened for cytotoxic activity against human cancer cell lines. It exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its efficacy as an anti-cancer agent (Riadi et al., 2021).

  • Fluorinated Derivatives for Intracellular pH Measurement : Research on fluorinated o-aminophenol derivatives, including modifications to the 2-aminophenol group, aimed at developing pH-sensitive probes for biomedical applications. These compounds exhibited characteristics suitable for measuring intracellular pH, with potential applications in biological and medical research (Rhee et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Tetrazoles and fluorophenyl groups are found in various biologically active compounds, so this compound could potentially have biological activity .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

ethyl 2-[[1-(3-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRIDOAQFVYPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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